2-Benzyl-2H-indazole-3-carboxylic acid
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Overview
Description
2-Benzyl-2H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a benzyl group attached to the second position of the indazole ring and a carboxylic acid group at the third position. Indazole derivatives, including this compound, are known for their diverse biological activities and are significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by functional group modifications . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production methods for 2-Benzyl-2H-indazole-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Solvent-free and catalyst-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
2-Benzyl-2H-indazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Similar structure but lacks the benzyl group.
2-Phenyl-2H-indazole-3-carboxylic acid: Similar structure with a phenyl group instead of a benzyl group.
2-Methyl-2H-indazole-3-carboxylic acid: Similar structure with a methyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-2H-indazole-3-carboxylic acid is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-benzylindazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKZQTHAOMTVSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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